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Compound Name: Dextran

Cat. No.: B179266 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on utilizing dextranase for viscosity control in

industrial applications. Find answers to frequently asked questions and troubleshoot common

issues encountered during your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary application of dextranase in industrial processes?

A1: Dextranase is primarily used to break down dextran, a high molecular weight

polysaccharide that can significantly increase the viscosity of process fluids.[1][2][3] In the

sugar industry, for example, dextran is produced by microbial contamination of sugarcane or

sugar beets and leads to processing difficulties, reduced sucrose recovery, and poor-quality

sugar crystals.[2][4] Dextranase hydrolyzes the α-(1,6)-glycosidic bonds in dextran, reducing

viscosity and improving processing efficiency.[2]

Q2: At what stage of the process should dextranase be applied?

A2: It is most efficient and economical to apply dextranase to the juice rather than to syrup.[5]

[6][7] The high temperature and dry solids content of syrups can impede the enzyme's action.

[6] Applying dextranase during milling and juice extraction can help prevent dextran formation

at the source and maintain low viscosity for efficient juice flow.[2]

Q3: What are the optimal conditions for dextranase activity?
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A3: The optimal conditions for dextranase activity can vary depending on the specific enzyme

and substrate, but generally fall within the following ranges:

pH: The optimal pH range is typically between 5.0 and 6.0.[1][8] Some studies suggest that a

pH of 5.9 is optimal for pre-limed juice.[5][6]

Temperature: The maximum activity for many commercial dextranases is observed at

approximately 50°C.[6][8] Activity tends to decrease rapidly at temperatures above 50°C.[6]

Brix (Dry Solids Content): Dextranase activity is generally stable up to a Brix of 25-30%.[8]

Above this, the activity decreases rapidly due to the lower concentration of water.[8]

Q4: How does dextranase concentration affect its efficiency?

A4: Higher concentrations of dextranase generally lead to a greater and faster reduction in

dextran levels.[7][9] However, it is crucial to optimize the dosage to ensure cost-effectiveness.

One study found that a 5 ppm working solution of a concentrated dextranase could hydrolyze

approximately 43% of dextran.[5] Another reported that a concentration of 100 ppm resulted in

an 80.29% removal of dextran in juice.[7][9]

Q5: Can dextranase completely eliminate processing problems caused by dextran?

A5: While dextranase is a highly effective tool, it may not alleviate all processing problems.

This is because lower molecular weight dextrans and other microbial byproducts like mannitol

can still negatively affect processing.[5] Therefore, dextranase treatment should be considered

a secondary tool to good manufacturing practices that prevent dextran formation in the first

place.[5]

Troubleshooting Guide
This guide addresses common issues that may arise during the application of dextranase for

viscosity control.
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Problem Potential Cause Recommended Action

Ineffective Viscosity Reduction
Suboptimal pH of the process

fluid.

Adjust the pH of the juice or

process stream to the optimal

range for the specific

dextranase being used

(typically pH 5.0-6.0).[1][8]

Suboptimal temperature.

Heat the juice to the optimal

temperature for the

dextranase, generally around

50°C.[6][8] Avoid exceeding

the maximum recommended

temperature to prevent

enzyme denaturation.

High Brix (dry solids content).

Apply dextranase at an earlier

stage of the process where the

Brix is lower (ideally <25-30%).

[8]

Insufficient enzyme dosage.

Increase the dextranase

concentration. Perform a dose-

response experiment to

determine the optimal

concentration for your specific

application.[7][9]

Poor mixing/agitation.

Ensure adequate agitation to

facilitate contact between the

enzyme and the dextran

substrate.[5]

Low initial dextran

concentration.

In cases of very low dextran

levels, the contact between the

enzyme and substrate can be

problematic. Consider

recirculating filtrate with higher

dextran content back into the

treatment tank.[5]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9458216/
https://bsdf-assbt.org/wp-content/uploads/2018/01/Eggleston20_Successful20Application_.pdf
https://sugarindustry.info/paper/30365/
https://bsdf-assbt.org/wp-content/uploads/2018/01/Eggleston20_Successful20Application_.pdf
https://bsdf-assbt.org/wp-content/uploads/2018/01/Eggleston20_Successful20Application_.pdf
https://www.researchgate.net/publication/234165922_Impact_of_Dextranase_on_Sugar_Manufacturing_and_its_Kinetic_on_the_Molecular_Weights_of_Remaining_Dextran
https://www.researchgate.net/publication/334960273_Dextran_hydrolysis_and_its_rheology_in_mashes_from_bioethanol_production_process
https://www.researchgate.net/publication/285702338_Factory_trials_to_optimize_the_application_of_dextranase_in_raw_sugar_manufacture_Part_II
https://www.researchgate.net/publication/285702338_Factory_trials_to_optimize_the_application_of_dextranase_in_raw_sugar_manufacture_Part_II
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Inactivation
Exposure to excessively high

temperatures.

Carefully monitor and control

the process temperature to

stay within the enzyme's

operational range.[6]

Presence of inhibitors.

While not commonly reported

for dextranase in these

applications, consider

analyzing the process stream

for potential enzyme inhibitors

if other causes are ruled out.

Inconsistent Results
Variation in commercial

dextranase activity.

There can be considerable

variation in the activity of

commercial dextranase

preparations.[10] It is

recommended to perform an

activity assay on each new

batch of enzyme.[10]

Inaccurate measurement of

dextran levels.

Different methods for

measuring dextran (e.g.,

antibody vs. Haze method) can

yield different results.[5] Use a

consistent and validated

method for monitoring dextran

levels.

Experimental Protocols
Dextranase Activity Assay (Colorimetric Method)
This protocol is a modification of the method described by Janson and Porath (1966) and is

suitable for determining dextranase activity.[11]

Principle: Dextranase hydrolyzes dextran to produce reducing sugars. The amount of reducing

sugar is quantified by reaction with 3,5-dinitrosalicylic acid (DNS), which produces a colored

product that can be measured spectrophotometrically.
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Reagents:

0.1 M Potassium phosphate buffer, pH 6.0

2% (w/v) Dextran solution (e.g., Dextran 500) in 0.1 M potassium phosphate buffer, pH 6.0

3,5-Dinitrosalicylic acid (DNS) color reagent

Dextranase enzyme solution (prepare a dilution series, e.g., 5-20 µg/mL)

Maltose standard solutions (for standard curve)

Procedure:

Pipette 1.9 mL of the 2% dextran substrate solution into a series of test tubes.

Include a blank tube containing 1.9 mL of the substrate solution.

Incubate the tubes in a 37°C water bath for 5 minutes to pre-warm.

At timed intervals, add 0.1 mL of the enzyme dilution to each tube. To the blank, add 0.1 mL

of deionized water.

Incubate the reaction mixtures at 37°C for exactly 30 minutes.

Stop the reaction at timed intervals by transferring 1.0 mL of the enzyme-substrate mixture to

tubes containing 1.0 mL of the DNS reagent.

Incubate the tubes in a boiling water bath for 15 minutes.

Cool the tubes to room temperature.

Add 10 mL of deionized water to each tube and mix well.

Measure the absorbance at 540 nm.

Prepare a standard curve using maltose solutions of known concentrations.

Determine the amount of maltose released in your samples from the standard curve.
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Calculation of Enzyme Activity:

One unit of dextranase activity is defined as the amount of enzyme that liberates one

micromole of isomaltose (measured as maltose) from dextran per minute under the specified

conditions.[12]

Units/mg = (µmoles of maltose released x 2) / (30 min x mg of enzyme in the reaction)
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Caption: General workflow for dextranase treatment to control viscosity.
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Caption: Troubleshooting decision tree for ineffective viscosity reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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